3-methoxy-2-propyl-3H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-2-propyl-3H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-propyl-3H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-methoxypropylamine, with phthalic anhydride under acidic conditions. The reaction typically proceeds as follows:
Step 1: 3-methoxypropylamine is reacted with phthalic anhydride in the presence of a catalytic amount of an acid, such as sulfuric acid, to form an intermediate.
Step 2: The intermediate undergoes cyclization to form this compound.
The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-propyl-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindolone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The methoxy and propyl groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include various isoindolone derivatives with different functional groups, which can be further explored for their biological and chemical properties.
Scientific Research Applications
3-methoxy-2-propyl-3H-isoindol-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-methoxy-2-propyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one
- 3-ethoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one
- 3-methoxy-2-butyl-2,3-dihydro-1H-isoindol-1-one
Uniqueness
3-methoxy-2-propyl-3H-isoindol-1-one is unique due to the presence of both a methoxy group and a propyl group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups in the isoindolone scaffold makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-methoxy-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15-2/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
JJVHSJSOZWDQMJ-UHFFFAOYSA-N |
SMILES |
CCCN1C(C2=CC=CC=C2C1=O)OC |
Canonical SMILES |
CCCN1C(C2=CC=CC=C2C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.